n-Heptyl isocyanate
Overview
Description
N-Heptyl isocyanate is a chemical compound with the formula C8H15NO . It is also known by other names such as Heptyl isocyanate .
Synthesis Analysis
The synthesis of n-Heptyl isocyanate and similar compounds often involves the reaction of isocyanates or carbamoyl chlorides with ammonia . A method has been developed for the synthesis of N-substituted ureas by nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent . This method was found to be suitable for gram-scale synthesis of molecules having commercial application in large volumes .Molecular Structure Analysis
The molecular structure of n-Heptyl isocyanate is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI is InChI=1S/C8H15NO/c1-2-3-4-5-6-7-9-8-10/h2-7H2,1H3 .Chemical Reactions Analysis
N-Heptyl isocyanate can participate in various chemical reactions. For instance, it can react with hydroxyl groups to form a urethane linkage and with substances containing two or more hydroxyl groups to form polyurethane polymers . It can also react with amine groups to form ureas and polyureas .Physical And Chemical Properties Analysis
N-Heptyl isocyanate has a molecular weight of 141.2108 . Its physical properties include a density of 0.9±0.1 g/cm3, boiling point of 164.7±3.0 °C at 760 mmHg, vapour pressure of 2.6±0.3 mmHg at 25°C, and flash point of 56.0±9.4 °C .Scientific Research Applications
Synthesis and Reactivity of N-Isocyanates
Nitrogen-substituted isocyanates, including n-heptyl isocyanate, demonstrate significant potential in synthetic chemistry due to their amphoteric character and high reactivity. Historically, these compounds faced limited development because of their propensity to dimerize. However, advancements in controlled synthesis and the use of masked precursors have expanded their utility in synthesizing heterocycles with the N–N–C=O motif, prevalent in agrochemicals and pharmaceuticals (Vincent-Rocan & Beauchemin, 2016).
Formation of Indazolones via Friedel-Crafts Cyclization
The synthesis of indazolones through the Friedel-Crafts cyclization of N-isocyanates demonstrates the versatility of n-heptyl isocyanate and related compounds. By employing blocked (masked) N-isocyanate precursors, researchers have delineated the effect of the masking group and expanded the reaction scope, illustrating the synthetic value of these compounds in complex molecular constructions (Elkaeed, An, & Beauchemin, 2017).
One-Pot Synthesis of Aza-Diketopiperazines
The one-pot synthesis approach using n-heptyl isocyanate showcases its role in creating aza-diketopiperazines. This method highlights the controlled reactivity of blocked N-isocyanates, enabling challenging intermolecular reactions and subsequent cyclizations, thus underscoring the compound's potential in streamlining complex synthesis processes (Ivanovich et al., 2015).
Cascade Reactions in Heterocyclic Chemistry
N-heptyl isocyanate and similar nitrogen-substituted isocyanates are instrumental in cascade reactions for assembling heterocycles. The controlled generation of N-isocyanates has enabled the rapid assembly of valuable 5- and 6-membered heterocycles, including aminohydantoins and azauracils, pivotal in pharmaceutical and agrochemical industries (Vincent-Rocan et al., 2016).
Safety And Hazards
N-Heptyl isocyanate is classified as a combustible liquid . It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye damage, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this chemical .
properties
IUPAC Name |
1-isocyanatoheptane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-2-3-4-5-6-7-9-8-10/h2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFXBSYPBSRSQDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCN=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10197152 | |
Record name | n-Heptyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10197152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
n-Heptyl isocyanate | |
CAS RN |
4747-81-3 | |
Record name | n-Heptyl isocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004747813 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | n-Heptyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10197152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Heptyl Isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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